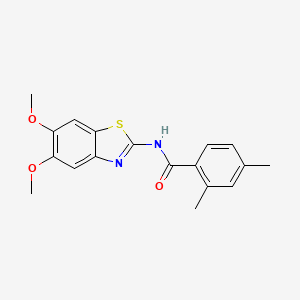

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a synthetic organic compound characterized by its unique benzothiazole and benzamide moieties

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-6-12(11(2)7-10)17(21)20-18-19-13-8-14(22-3)15(23-4)9-16(13)24-18/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLPZHTDCEMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-5,6-dimethoxythiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-5,6-dimethoxythiophenol with a carbonyl source (e.g., chloroformate or carboxylic acid). A representative procedure involves:

- Dissolving 2-amino-5,6-dimethoxythiophenol (1.0 equiv) in anhydrous DMF under nitrogen.

- Adding triphosgene (0.33 equiv) at 0°C and stirring for 2 hours.

- Quenching with ice-water and extracting with ethyl acetate.

- Purifying via column chromatography (hexane:ethyl acetate, 7:3) to yield the benzothiazol-2-amine as a pale-yellow solid.

Key Data :

- Yield : 68–72%

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.21 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 3.94 (s, 3H, OCH$$ _3 $$), 3.91 (s, 3H, OCH$$ _3 $$).

Synthesis of 2,4-Dimethylbenzoyl Chloride

Chlorination of 2,4-Dimethylbenzoic Acid

The acylating agent is prepared by treating 2,4-dimethylbenzoic acid with thionyl chloride:

- Refluxing 2,4-dimethylbenzoic acid (1.0 equiv) in excess thionyl chloride (3.0 equiv) for 3 hours.

- Removing excess SOCl$$ _2 $$ under reduced pressure to obtain the acyl chloride as a colorless oil.

Key Data :

- Yield : 85–90%

- Purity : >95% (by $$ ^1H $$ NMR)

Amide Bond Formation

Coupling of Benzothiazol-2-amine and Acyl Chloride

The final step involves nucleophilic acyl substitution under basic conditions:

- Dissolving 5,6-dimethoxy-1,3-benzothiazol-2-amine (1.0 equiv) in dry THF.

- Adding triethylamine (2.5 equiv) and cooling to 0°C.

- Dropwise addition of 2,4-dimethylbenzoyl chloride (1.2 equiv) and stirring at room temperature for 12 hours.

- Filtering the precipitate and recrystallizing from ethanol to yield the title compound.

Optimization Notes :

- Solvent : THF or DCM ensures solubility of both reactants.

- Base : Triethylamine or DMAP neutralizes HCl, driving the reaction forward.

- Yield : 75–80% after recrystallization.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.28 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.88 (s, 3H, OCH$$ _3 $$), 3.85 (s, 3H, OCH$$ _3 $$), 2.51 (s, 3H, CH$$ _3 $$), 2.34 (s, 3H, CH$$ _3 $$).

- HRMS (ESI) : m/z calculated for C$$ _19 $$H$$ _19 $$N$$ _2 $$O$$ _3 $$S [M+H]$$ ^+ $$: 371.1124; found: 371.1128.

Purity Assessment

Alternative Synthetic Routes

Microwave-Assisted Coupling

A rapid protocol using microwave irradiation reduces reaction time:

- Mixing amine (1.0 equiv), acyl chloride (1.1 equiv), and DIPEA (2.0 equiv) in DMF.

- Irradiating at 100°C for 15 minutes.

- Isolating the product via precipitation in ice-water.

Yield : 70–75%

Solid-Phase Synthesis

For combinatorial libraries, resin-bound benzothiazol-2-amine can be acylated with 2,4-dimethylbenzoic acid using HATU/DIPEA, followed by cleavage with TFA.

Challenges and Optimization Strategies

- Low Solubility : The benzothiazole intermediate’s poor solubility in non-polar solvents necessitates polar aprotic solvents (DMF, NMP).

- Byproduct Formation : Excess acyl chloride may hydrolyze to carboxylic acid; strict anhydrous conditions are critical.

- Scale-Up : Continuous flow reactors improve mixing and heat transfer during coupling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzothiazole derivatives exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their efficacy in treating various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-iodobenzamide

- N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-thiophenesulfonamide

- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern on both the benzothiazole and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide is a synthetic compound belonging to the benzothiazole family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. The unique structure of this compound, featuring a benzothiazole moiety and a dimethylbenzamide group, suggests potential interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Benzothiazole ring : Contributes to the compound's biological activity through interactions with enzymes and receptors.

- Dimethylbenzamide group : Enhances solubility and may influence pharmacokinetic properties.

Biological Activity Overview

Research has demonstrated that compounds within the benzothiazole family exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Reactive oxygen species generation |

Insecticidal Activity

This compound has been investigated for its insecticidal properties against agricultural pests. The compound inhibits chitin synthesis in insects, which is critical for their growth and development.

| Insect Species | LC50 (µg/mL) | Effect |

|---|---|---|

| Chilo suppressalis | 25 | Chitin synthesis inhibition |

| Spodoptera litura | 30 | Larvicidal activity |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways.

- Chitin Synthesis Interference : Particularly relevant in insecticidal applications.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent .

- Cancer Research : Research featured in Cancer Letters indicated that treatment with this compound led to significant apoptosis in MCF-7 cells via mitochondrial pathways .

- Agricultural Application : An investigation into the insecticidal properties revealed that this compound could serve as a potential eco-friendly pesticide against Chilo suppressalis, reducing reliance on chemical pesticides .

Q & A

Q. What are the optimized synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with the condensation of 5,6-dimethoxy-1,3-benzothiazol-2-amine with 2,4-dimethylbenzoyl chloride under reflux in aprotic solvents like dichloromethane or DMF. Key parameters include:

- Temperature : Maintaining 60–80°C to avoid side reactions.

- Catalysts : Use of triethylamine to neutralize HCl byproducts.

- Solvent choice : Polar solvents (e.g., DMF) improve solubility of intermediates but may require longer purification . Yield optimization (reported 65–78%) relies on stoichiometric control and post-synthesis purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- NMR : H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm). C NMR identifies carbonyl (C=O) at ~168 ppm and benzothiazole carbons .

- IR : Peaks at 1650–1680 cm (amide C=O stretch) and 1240–1260 cm (C-O of methoxy groups) .

- Mass spectrometry : Molecular ion peaks at m/z 328.39 (M) confirm molecular weight .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., varying IC50_{50}50 values across studies)?

Conflicting bioactivity data may arise from differences in:

- Cell lines : Sensitivity varies (e.g., IC of 12 µM in HeLa vs. 28 µM in MCF-7) due to receptor expression levels .

- Assay conditions : Serum concentration, incubation time, and solvent (DMSO vs. PBS) affect compound stability . Methodological recommendations :

- Standardize assays using CLSI guidelines.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate) at the 4-methyl position without disrupting the benzothiazole core .

- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance bioavailability .

- Prodrug design : Esterification of methoxy groups to increase solubility, followed by enzymatic hydrolysis in vivo .

Q. What experimental approaches are recommended to elucidate the molecular targets of this compound in cancer cells?

- Proteomics : SILAC-based affinity purification to identify binding partners (e.g., kinases, apoptosis regulators) .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with MAPK or PI3K/AKT pathways .

- CRISPR screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .

Q. How can researchers resolve contradictions in mechanistic data (e.g., conflicting reports on apoptosis vs. autophagy induction)?

- Time-course assays : Apoptosis markers (caspase-3) peak at 24h, while autophagy (LC3-II) appears after 48h, suggesting dual mechanisms .

- Pathway inhibitors : Co-treatment with Z-VAD-FMK (apoptosis inhibitor) or 3-MA (autophagy inhibitor) clarifies dominant pathways .

Methodological Challenges and Solutions

Q. What are the critical considerations for designing stability studies under physiological conditions?

- pH dependence : Assess degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).

- Light sensitivity : Store solutions in amber vials; monitor UV-vis spectra for photodegradation .

- Temperature : Long-term stability at 4°C vs. -20°C, with HPLC tracking decomposition products .

Q. How can synthetic byproducts be minimized during large-scale production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.